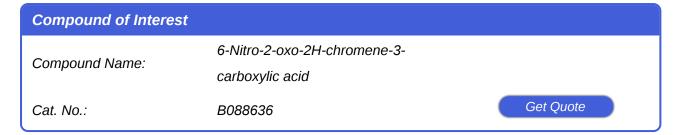


Application Notes and Protocols: Nitration of 2oxo-2H-chromene-3-carboxylic acid

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-oxo-2H-chromene-3-carboxylic acid, also known as coumarin-3-carboxylic acid, is a versatile scaffold in medicinal chemistry and materials science. The introduction of a nitro group onto the coumarin ring can significantly modulate its electronic properties and biological activity. This document provides a detailed protocol for the nitration of 2-oxo-2H-chromene-3-carboxylic acid, focusing on the synthesis of **6-nitro-2-oxo-2H-chromene-3-carboxylic acid**. This derivative serves as a key intermediate for the synthesis of various bioactive compounds, including potential anticancer agents targeting EGFR/VEGFR pathways.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **6-nitro-2-oxo-2H-chromene-3-carboxylic acid**.



Product	Molecular Formula	Molecular Weight (g/mol)	Reaction Yield (%)	Melting Point (°C)
6-nitro-2-oxo-2H- chromene-3- carboxylic acid	C10H5NO6	235.15	94.8	234–235

Experimental Protocol

This protocol details the nitration of 2-oxo-2H-chromene-3-carboxylic acid to yield **6-nitro-2-oxo-2H-chromene-3-carboxylic acid**.[1]

Materials:

- 2-oxo-2H-chromene-3-carboxylic acid
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃, 65%)
- Ice
- · Distilled water
- Round-bottom flask
- Magnetic stirrer
- · Ice bath
- Dropping funnel
- Büchner funnel and flask
- Filter paper
- · Standard laboratory glassware

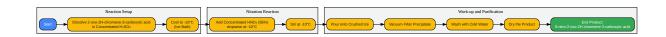


Procedure:

- Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-oxo-2H-chromene-3-carboxylic acid in concentrated sulfuric acid.
- Cooling: Place the flask in an ice bath and cool the mixture to -10°C with continuous stirring.
- Addition of Nitrating Agent: Slowly add concentrated nitric acid (65%) dropwise to the cooled solution using a dropping funnel. Maintain the temperature of the reaction mixture at -10°C throughout the addition.
- Reaction: After the complete addition of nitric acid, continue stirring the mixture at -10°C for a specified period to ensure the reaction goes to completion.
- Work-up: Pour the reaction mixture slowly onto crushed ice with stirring.
- Precipitation and Filtration: A precipitate of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid will form. Collect the solid product by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected solid with cold distilled water to remove any residual acid.
- Drying: Dry the purified product, for instance, in a desiccator over a suitable drying agent.
- Purity Confirmation: The purity of the synthesized compound can be confirmed by melting point analysis and spectroscopic techniques such as ¹H-NMR and ¹³C-NMR to verify its structural integrity.[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the nitration of 2-oxo-2H-chromene-3-carboxylic acid.





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Caption: Experimental workflow for the nitration of 2-oxo-2H-chromene-3-carboxylic acid.

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References

- 1. 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid | 10242-15-6 | Benchchem [benchchem.com]
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